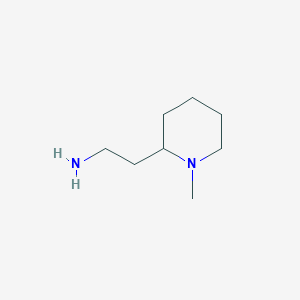

2-(1-Methylpiperidin-2-yl)ethanamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(1-methylpiperidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOVBQVZOXCQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405718 | |

| Record name | 2-(1-methylpiperidin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18128-28-4 | |

| Record name | 2-(1-methylpiperidin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 1 Methylpiperidin 2 Yl Ethanamine and Its Derivatives

Historical and Current Synthetic Routes to 2-(1-Methylpiperidin-2-yl)ethanamine

The preparation of this compound can be approached through several synthetic pathways, each with its own advantages and historical significance. These routes primarily involve the formation of the piperidine (B6355638) scaffold followed by or concurrent with the introduction of the ethanamine moiety.

Reductive Amination Strategies in Piperidine Ring Formation

Reductive amination is a powerful and versatile method for the formation of amines and has been widely applied to the synthesis of piperidine rings. wikipedia.org This approach typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. In the context of this compound synthesis, a double reductive amination of a suitable 1,5-dicarbonyl precursor with methylamine (B109427) can be envisioned to construct the N-methylpiperidine core. chim.it

A plausible synthetic sequence could start from a precursor like 6-amino-2-oxohexanal. The intramolecular reaction between the aldehyde and the amine would form a cyclic imine, which is then reduced to the piperidine ring. Subsequent functional group manipulations would be required to introduce the ethanamine side chain. The choice of reducing agent is critical and can range from common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation. organic-chemistry.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive, mild. | Can reduce aldehydes and ketones in the starting material. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for imines over carbonyls. | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (STAB) | Mild, selective, and commercially available. | Can be more expensive. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method, high efficiency. | Requires specialized equipment (hydrogenator). |

Cyclization Reactions for Piperidine Scaffold Construction

The construction of the piperidine ring is a cornerstone of many synthetic approaches to this compound. Various cyclization strategies have been developed to form this key heterocyclic scaffold. organic-chemistry.org One common approach is the intramolecular cyclization of an acyclic precursor containing both the nitrogen atom and the required carbon chain.

For instance, a δ-haloamine or a protected amino alcohol can undergo intramolecular nucleophilic substitution to form the piperidine ring. researchgate.net A potential precursor for this compound could be a derivative of 7-amino-heptan-2-ol. After N-methylation, activation of the primary hydroxyl group (e.g., as a tosylate or mesylate) would facilitate an intramolecular SN2 reaction by the amine to close the ring, forming the 2-substituted N-methylpiperidine skeleton. Subsequent conversion of the remaining functional group at the 2-position would lead to the desired ethanamine side chain.

Radical cyclizations of unsaturated amines also offer a pathway to piperidine derivatives. mdpi.com For example, an appropriately substituted N-methyl-alkenyl amine could be subjected to radical-initiated cyclization to form the 2-substituted piperidine ring.

Nucleophilic Substitution Approaches for Ethanamine Introduction

Once the 2-substituted piperidine scaffold is in place, the ethanamine side chain can be introduced via nucleophilic substitution. A common strategy involves the preparation of a piperidine derivative with a suitable leaving group at the 2-position, which can then be displaced by an amine equivalent. libretexts.org

A key intermediate for this approach is 2-(1-methylpiperidin-2-yl)ethanol. This alcohol can be synthesized by methods such as the reduction of 2-pyridineethanol followed by N-methylation. chemicalbook.comgoogle.com The hydroxyl group of 2-(1-methylpiperidin-2-yl)ethanol can then be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a source of ammonia (B1221849), like sodium amide (NaNH₂) or a protected amine equivalent followed by deprotection, would yield this compound. chemguide.co.uk

Another approach involves the reaction of a 2-(halomethyl)-1-methylpiperidine with a cyanide salt to form the corresponding nitrile. Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would then afford the target ethanamine.

Table 2: Nucleophilic Substitution Strategies for Ethanamine Introduction

| Precursor | Nucleophile | Product of Substitution | Subsequent Steps |

| 2-(2-Tosyloxyethyl)-1-methylpiperidine | Ammonia | 2-(2-Aminoethyl)-1-methylpiperidine | - |

| 2-(Bromomethyl)-1-methylpiperidine | Sodium Cyanide | 2-(Cyanomethyl)-1-methylpiperidine | Reduction of nitrile |

| 2-(1-Methylpiperidin-2-yl)acetaldehyde | Ammonia, Reducing Agent | This compound | Reductive amination |

Stereoselective Synthetic Approaches for Chiral this compound Isomers

The synthesis of specific enantiomers or diastereomers of this compound requires stereoselective methods. electronicsandbooks.com The stereocenter at the C2 position of the piperidine ring necessitates the use of asymmetric synthesis techniques.

One strategy is to employ a chiral pool approach, starting from an enantiomerically pure precursor. For instance, a chiral amino acid could be elaborated into an acyclic precursor that is then cyclized to form the chiral piperidine ring with a defined stereochemistry at the C2 position. whiterose.ac.uk

Alternatively, asymmetric catalysis can be used to introduce the stereocenter. For example, an asymmetric hydrogenation of a suitable prochiral enamine or imine precursor could establish the desired stereochemistry at the C2 position. rsc.org The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is common in such transformations.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure piperidine derivatives. nih.gov A racemic mixture of a suitable precursor, such as N-Boc-2-piperidineethanol, could be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the two. nih.gov The separated enantiomer can then be carried forward to the final product. Chiral resolution of the final racemic amine product can also be achieved by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the free amine. mdpi.com

Table 3: Stereoselective Synthesis Strategies

| Strategy | Description | Example |

| Chiral Pool Synthesis | Use of a readily available chiral starting material. | Elaboration of a chiral amino acid into a piperidine precursor. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Asymmetric hydrogenation of a cyclic imine precursor. rsc.org |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer. | Lipase-catalyzed resolution of a racemic piperidine alcohol intermediate. nih.gov |

| Diastereomeric Salt Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of racemic this compound with tartaric acid. mdpi.com |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry often focuses on improving efficiency and reducing the number of synthetic steps. One-pot synthesis strategies are a prime example of this trend.

One-Pot Synthesis Strategies

A potential one-pot synthesis of a substituted piperidine like this compound could involve a domino or tandem reaction sequence. For example, a multicomponent reaction involving an aldehyde, an amine, and a β-ketoester could be designed to assemble the piperidine ring in a single step. nih.gov

Another plausible one-pot approach could start from a pyridine (B92270) derivative. The pyridine ring could be partially reduced, followed by in-situ N-methylation and functionalization at the 2-position to introduce the ethanamine side chain or a precursor to it. While specific one-pot syntheses for this compound are not prominently reported, the principles of one-pot synthesis are readily applicable to the design of more efficient routes to this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov The 12 principles of green chemistry provide a framework for achieving this goal, focusing on aspects such as waste prevention, atom economy, and the use of safer solvents and catalysts. researchgate.netmdpi.com

In the context of synthesizing this specific piperidine derivative, key green chemistry principles can be applied:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org For instance, addition reactions are preferable to substitution reactions which generate stoichiometric byproducts.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. mdpi.com

Safer Solvents and Auxiliaries : The choice of solvent is critical. Green synthesis encourages the use of benign solvents like water or supercritical CO2, or even solvent-free conditions, to reduce environmental impact. researchgate.net

Renewable Feedstocks : Whenever practicable, synthetic pathways should utilize raw materials and feedstocks that are renewable rather than depleting. nih.gov For a molecule like this compound, this could involve exploring bio-based starting materials for the piperidine ring.

Table 1: Comparison of Hypothetical Synthetic Pathways

| Metric | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-based pyridine | Bio-derived lysine (B10760008) or glutaraldehyde |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or Supercritical CO₂ researchgate.net |

| Reagents | Stoichiometric metal hydrides (e.g., LiAlH₄) | Catalytic hydrogenation (e.g., H₂/Pd) |

| Atom Economy | Lower, due to protecting groups and leaving groups | Higher, through addition and cyclization reactions greenchemistry-toolkit.org |

| Waste Generated (E-Factor) | High | Low |

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis is a cornerstone of modern organic synthesis, offering pathways to higher yields and greater control over selectivity (chemo-, regio-, and stereoselectivity). mdpi.com For the synthesis of this compound, which contains a chiral center at the C2 position of the piperidine ring, catalytic asymmetric methods are particularly valuable.

Several catalytic strategies could be employed:

Hydrogenation of Pyridine Precursors : A common route to piperidines involves the hydrogenation of corresponding pyridine derivatives. nih.gov Transition metal catalysts based on rhodium, ruthenium, or iridium can achieve high yields and, with the use of chiral ligands, can provide enantiomerically enriched products. nih.gov

Reductive Amination : The synthesis may involve the reductive amination of a piperidone precursor. Catalytic hydrogenation over palladium, platinum, or nickel is a standard method for this transformation.

Carbonyl Group Incorporation : Modern methods for synthesizing related heterocyclic structures like imidazolidin-2-ones utilize catalytic carbonylation reactions, sometimes employing CO2 as a C1 source, which could be adapted for piperidine ring synthesis. mdpi.com

Organocatalysis : Chiral organocatalysts, such as those derived from amino acids, can be effective in asymmetric annulation reactions to construct the piperidine ring with high enantiomeric excess. mdpi.com

Table 2: Potential Catalytic Systems for Key Synthetic Steps

| Synthetic Step | Catalyst Type | Potential Catalyst Example | Objective |

|---|---|---|---|

| Asymmetric Hydrogenation of a Pyridine Precursor | Transition Metal Complex | [Rh(COD)(DuPhos)]⁺BF₄⁻ | High Enantioselectivity |

| Piperidine Ring Formation (Cyclization) | Iridium(III) Catalyst | Ir(III) complex for hydrogen transfer cascades nih.gov | Stereoselective Synthesis |

| Reductive Amination of a Piperidone | Heterogeneous Catalyst | Pd/C, H₂ | High Yield, Functional Group Tolerance |

| Side-Chain Installation (C-C Coupling) | Palladium Catalyst | Pd(OAc)₂ with appropriate ligand | Chemoselectivity |

Protection/Deprotection Strategies for Amine Functionalities

The target molecule, this compound, contains two distinct amine functionalities: a tertiary amine within the piperidine ring and a primary amine on the side chain. During a multi-step synthesis, the primary amine is nucleophilic and basic, making it reactive towards a wide range of reagents. researchgate.netresearchgate.net Therefore, it is often necessary to "protect" this group to prevent unwanted side reactions. researchgate.net

Common strategies involve converting the primary amine into a less reactive derivative, which can be cleanly removed later in the synthesis.

Carbamate Protecting Groups : These are among the most common for amines.

Boc (tert-butyloxycarbonyl) : Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many reaction conditions but easily removed with acid (e.g., trifluoroacetic acid).

Cbz (carboxybenzyl) : Introduced using benzyl (B1604629) chloroformate, it is removed by catalytic hydrogenolysis, a method compatible with many other functional groups.

Fmoc (9-fluorenylmethyloxycarbonyl) : This group is stable to acidic conditions but is readily cleaved by a mild base, such as piperidine. researchgate.net

Table 3: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) |

| Trimethylsilylethoxymethyl | SEM | SEM-Cl | Fluoride ion (e.g., TBAF) or acid nih.gov |

Precursor Chemistry and Starting Materials for this compound Synthesis

The selection of appropriate starting materials is fundamental to designing an efficient synthetic route. The structure of this compound suggests logical disconnections that point toward piperidone derivatives and ethanamine building blocks as key precursors.

Utilization of Piperidone Derivatives

Piperidone derivatives are versatile starting materials for the synthesis of substituted piperidines. nih.gov Specifically, a 2-piperidone (B129406) (a cyclic amide or lactam) could serve as a precursor to the 2-substituted piperidine core. A potential synthetic sequence could involve:

N-Methylation : If starting with 2-piperidone, the nitrogen can be methylated to install the N-methyl group found in the final product.

Side-Chain Introduction : The carbon adjacent to the nitrogen (C6) or the carbonyl carbon could be functionalized to introduce the two-carbon side chain. Alternatively, a Wittig-type reaction on the carbonyl of an N-methyl-2-piperidone could introduce a vinyl group, which is then elaborated.

Reduction : The lactam carbonyl group must be reduced to a methylene (B1212753) (CH₂) group. This can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

A more common approach involves using 4-piperidone (B1582916) derivatives, where reductive amination can be used to install substituents on the nitrogen. researchgate.net However, for a 2-substituted pattern, starting with a 2-piperidone or a suitably substituted pyridine is more direct. Recently, photocatalytic methods have been developed for the one-step construction of 2-piperidinones from alkenes and ammonium (B1175870) salts, offering a modern entry to these key intermediates. nih.gov

Application of Ethanamine Building Blocks

The -(CH₂)₂NH₂ fragment of the target molecule can be introduced using a variety of ethanamine building blocks or synthons. enamine.net These are small, commercially available or easily prepared molecules that contain the required two-carbon and nitrogen unit.

Potential strategies include:

Nucleophilic Addition : A protected form of 2-aminoethanide, such as the anion derived from N-Boc-ethanamine, could act as a nucleophile. This could potentially open an activated N-methyl-2-piperidone precursor.

Alkylation : A piperidine derivative functionalized with a leaving group at the 2-position (e.g., 2-(chloromethyl)-1-methylpiperidine) could be used to alkylate a protected ammonia equivalent, like sodium azide, followed by reduction.

Cyanide Addition : Addition of a cyanide ion to a suitable electrophile at the 2-position of the piperidine ring, followed by reduction of the nitrile to a primary amine, is a classic method for introducing a CH₂NH₂ group.

Table 4: Examples of Ethanamine Building Blocks

| Building Block | Chemical Formula | Synthetic Role |

|---|---|---|

| 2-Bromoethylamine hydrobromide | BrCH₂CH₂NH₂·HBr | Electrophilic two-carbon amine source |

| N-(tert-Butoxycarbonyl)ethanolamine | Boc-NHCH₂CH₂OH | Protected nucleophile (after activation of OH) |

| Acetonitrile (B52724) | CH₃CN | Source of a CH₂CN unit via its anion |

| Aminoacetonitrile | H₂NCH₂CN | Protected ethanamine equivalent (nitrile reduction) |

Purification and Isolation Techniques in Synthetic Procedures

The final step in any synthesis is the purification and isolation of the target compound in a high state of purity. For this compound, its physical properties—specifically the presence of two basic amine groups—dictate the most effective purification strategies.

Acid-Base Extraction : This is a powerful technique for separating basic compounds like amines from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated amine will move to the aqueous layer. The layers are separated, and the aqueous layer is then made basic (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into a fresh organic solvent.

Distillation : If the compound is a liquid with sufficient thermal stability, distillation (often under vacuum to lower the boiling point) can be an effective method for purification, especially on a larger scale.

Chromatography :

Column Chromatography : Silica (B1680970) gel is acidic and can strongly bind basic amines, leading to poor separation and recovery. To mitigate this, the silica can be treated with a base like triethylamine (B128534), or a less acidic stationary phase like alumina (B75360) can be used.

Ion-Exchange Chromatography : This technique is well-suited for separating charged molecules. A cation-exchange resin can be used to bind the protonated amine, which is later eluted by changing the pH or increasing the ionic strength of the eluent.

Table 5: Purification Techniques for this compound

| Technique | Principle of Separation | Applicability and Considerations |

|---|---|---|

| Acid-Base Extraction | Differential solubility based on pH | Highly effective for removing non-basic impurities. |

| Vacuum Distillation | Difference in boiling points | Suitable for thermally stable liquids; reduces risk of decomposition. |

| Column Chromatography (Basic Alumina) | Polarity | Avoids strong binding associated with acidic silica gel. |

| Column Chromatography (Amine-treated Silica) | Polarity | Deactivates acidic sites on silica, improving recovery of amines. |

| Cation-Exchange Chromatography | Ionic charge | Excellent for separating from neutral or anionic impurities. |

Iii. Chemical Reactivity and Derivatization of 2 1 Methylpiperidin 2 Yl Ethanamine

Fundamental Reaction Pathways of 2-(1-Methylpiperidin-2-yl)ethanamine

The reactivity of this compound can be understood through several fundamental reaction pathways, including oxidation, reduction, and substitution reactions. These transformations can target the piperidine (B6355638) ring, the N-methyl group, or the ethanamine side chain.

The oxidation of N-methylpiperidine derivatives often targets the carbon atoms alpha to the tertiary nitrogen, leading to the formation of lactams. For instance, the dehydrogenation of 2-(4-methyl-1-piperidinyl)ethanol using mercury(II)-EDTA results in a diastereomeric mixture of lactams. researchgate.net This suggests that this compound could undergo similar transformations to yield the corresponding piperidin-2-one or piperidin-6-one derivatives. The regioselectivity of this reaction can be influenced by the substitution pattern on the piperidine ring. researchgate.net In some cases, oxidation can lead to the formation of iminium intermediates which can then be trapped by nucleophiles. researchgate.net

Table 1: Potential Oxidation Products of this compound and Related Compounds This table is based on known reactions of similar N-methylpiperidine derivatives and represents potential, rather than definitively reported, products for the specified compound.

| Reactant | Oxidizing Agent | Potential Product(s) | Reference |

| 2-(4-Methyl-1-piperidinyl)ethanol | Hg(II)-EDTA | Diastereomeric lactam mixture | researchgate.net |

| 2-(2-Methyl-1-piperidinyl)ethanol | Hg(II)-EDTA | Diastereomeric oxazolidines (via iminium intermediate) | researchgate.net |

| This compound | Peroxides, other oxidants | 1-Methyl-6-(2-aminoethyl)piperidin-2-one, 1-Methyl-2-(2-aminoethyl)piperidin-6-one, N-oxide derivatives | Inferred from general N-alkylpiperidine chemistry |

While the piperidine ring of this compound is already saturated, reduction reactions can be relevant in the context of synthesizing this compound or its derivatives from unsaturated precursors like pyridines. The hydrogenation of substituted pyridines is a common method for producing piperidines, often employing transition metal catalysts under harsh conditions. nih.gov For instance, the reduction of a nitrile group on a side chain can be achieved to produce an amine, as demonstrated in the synthesis of N1-benzyl-N1-methylpentane-1,5-diamine from the corresponding nitrile. mdpi.com This type of reduction would be relevant in synthetic routes where the ethanamine side chain is introduced via a precursor with a different oxidation state, such as a nitrile or an amide.

Table 2: Examples of Reduction Reactions in the Synthesis of Piperidine Derivatives

| Reactant | Reducing Agent/Catalyst | Product | Reference |

| Substituted Pyridines | Transition metal catalysts (e.g., Ru, Rh) | Substituted Piperidines | nih.gov |

| N-Benzyl-N-methyl-5-aminopentanenitrile | Pd/C, H₂ | N1-Benzyl-N1-methylpentane-1,5-diamine | mdpi.com |

| Unsaturated Nitriles with Adamantyl Fragment | LiAlH₄ or Ni/Al alloy | Saturated Amines | researchgate.net |

The primary amine of the ethanamine side chain is a key site for nucleophilic reactions. It can react with various electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones (via reductive amination), to form a wide array of derivatives. For example, the amino group can participate in the formation of amides, sulfonamides, and secondary or tertiary amines. The tertiary amine within the piperidine ring can also act as a nucleophile, though its reactivity is sterically hindered compared to the primary amine. nbinno.com N-Methylpiperidine itself is known to act as a nucleophile and a base in various organic reactions. nbinno.com

Electrophilic substitution directly on the piperidine ring is generally not feasible due to the electron-rich nature of the saturated ring. However, functionalization can be achieved through other means, as discussed in the following sections.

Functionalization of the Piperidine Ring System

Modifications to the piperidine ring of this compound can be achieved at the N-1 position or on the carbon skeleton, allowing for the synthesis of diverse analogs with potentially altered biological activities.

The N-methyl group at the N-1 position is a key site for chemical modification. One of the most significant transformations is N-demethylation, which converts the tertiary amine to a secondary amine. This can be achieved through various chemical methods. researchgate.net The resulting secondary amine can then be re-alkylated with different substituents to generate a library of N-substituted analogs. For example, N-alkylation can be performed using alkyl halides or through reductive amination with aldehydes or ketones. This approach is commonly used in medicinal chemistry to explore structure-activity relationships.

Table 3: Examples of Reactions at the N-1 Position of Piperidines

| Reaction Type | Reagents | Product Type | Reference |

| N-Demethylation | Various (e.g., HRP, specific demethylases) | Secondary amine (piperidine) | researchgate.net |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones + reducing agent | N-Alkyl piperidines | General organic chemistry principles |

Direct functionalization of the C-H bonds of the piperidine skeleton presents a powerful strategy for introducing substituents. Recent advances in C-H activation and functionalization have enabled the selective introduction of various groups at different positions of the piperidine ring. For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2, C3, and C4 positions of N-protected piperidines. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the N-protecting group. researchgate.net

For N-methylpiperidine derivatives, C-H functionalization typically occurs at the α-position (C2 or C6) due to the activating effect of the nitrogen atom. However, steric hindrance can play a significant role in directing the reaction to other positions. Lithiation at the C2 position of N-methylpiperidine has been reported, creating a nucleophilic center that can react with various electrophiles to introduce substituents. acs.org

Table 4: C-H Functionalization Strategies for Piperidine Derivatives

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Product Type | Reference |

| Rhodium-catalyzed C-H insertion | Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄ | C2 | 2-Substituted piperidines | researchgate.net |

| α-Lithiation | s-BuLi | C2 | 2-Substituted piperidines | nih.gov |

| Photocatalytic C-H Functionalization | Acridinium photocatalysts | α-position | α-Functionalized piperidines | mdpi.com |

Amine Group Derivatization and Conjugation Strategies

The presence of a primary amine allows for straightforward derivatization through common organic reactions, leading to the formation of amides, secondary amines, and more complex molecular architectures.

Amidation Reactions: The primary amine of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of coupling agents), to form stable amide bonds. This reaction is a cornerstone of synthetic chemistry, enabling the linkage of the piperidine moiety to a wide array of chemical entities. The general scheme for the amidation of this compound is depicted below:

Reaction with Acid Chlorides: In a typical reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: Similar to acid chlorides, acid anhydrides react with the primary amine to form an amide and a carboxylic acid byproduct.

Carboxylic Acid Coupling: Modern synthetic methods frequently employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation from a carboxylic acid and an amine. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

While specific examples of amidation reactions with this compound are not extensively detailed in publicly available literature, the reactivity is analogous to other primary amines. The table below illustrates potential amidation products based on general organic synthesis principles.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(2-(1-methylpiperidin-2-yl)ethyl)acetamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine) |

| Benzoyl chloride | N-(2-(1-methylpiperidin-2-yl)ethyl)benzamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine) |

| Acetic anhydride | N-(2-(1-methylpiperidin-2-yl)ethyl)acetamide | Neat or in a polar aprotic solvent |

| Benzoic acid | N-(2-(1-methylpiperidin-2-yl)ethyl)benzamide | Coupling agent (e.g., DCC, EDC), Solvent (e.g., DMF) |

Alkylation Reactions: The primary amine of this compound can also be alkylated to form secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.

Selective mono-alkylation can be achieved under specific conditions, such as using a large excess of the amine or by employing reductive amination. In reductive amination, the amine is first condensed with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method provides a more controlled route to secondary amines.

Direct alkylation with alkyl halides typically leads to a mixture of products, including the secondary amine, tertiary amine, and even a quaternary ammonium (B1175870) salt if the reaction is not carefully controlled.

The ability to derivatize the amine group of this compound through stable covalent bonds, such as amides, makes it a suitable scaffold for the synthesis of conjugates with specific biological or material science applications. By attaching this piperidine-containing moiety to other molecules, researchers can potentially modulate properties like solubility, lipophilicity, and target binding affinity.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it a potential candidate for participation in certain MCRs, most notably the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org In this reaction, this compound could serve as the amine component. The reaction would proceed through the initial formation of an imine between the amine and the aldehyde, which then reacts with the isocyanide and the carboxylic acid to yield the final product. The general structure of a potential Ugi product incorporating the this compound scaffold is shown below. The diversity of the final product can be readily achieved by varying the other three components.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While the Passerini reaction does not directly utilize an amine as a primary reactant, derivatives of this compound could potentially be incorporated into the other components, for example, by functionalizing the carboxylic acid or aldehyde with the piperidine moiety prior to the MCR.

Despite the theoretical potential for this compound to participate in these and other multi-component reactions, there is a lack of specific examples in the current scientific literature. Further research would be needed to explore the scope and limitations of its application in this area of synthetic chemistry.

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "2-(1-Methylpiperidin-2-yl)ethanamine". Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the N-methyl group, the piperidine (B6355638) ring, and the ethanamine side chain. The chemical shifts (δ) are influenced by the electron density around the protons, and the spin-spin coupling provides information about adjacent protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | 2.2 - 2.4 | s | - |

| Piperidine H2 | 2.8 - 3.0 | m | - |

| Piperidine H6eq | 2.6 - 2.8 | m | - |

| Piperidine H6ax | 1.9 - 2.1 | m | - |

| Piperidine Ring CH₂ | 1.2 - 1.8 | m | - |

| CH₂-CH₂-NH₂ | 2.9 - 3.1 | t | ~6-7 |

| CH₂-CH₂-NH₂ | 1.4 - 1.6 | m | - |

Note: Predicted values are based on typical chemical shifts for N-methylpiperidine derivatives and aliphatic amines. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the lack of symmetry, eight distinct signals are expected for the carbon atoms in "this compound".

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 42 - 46 |

| Piperidine C2 | 60 - 64 |

| Piperidine C3 | 28 - 32 |

| Piperidine C4 | 24 - 28 |

| Piperidine C5 | 26 - 30 |

| Piperidine C6 | 56 - 60 |

| CH₂-CH₂-NH₂ | 38 - 42 |

Note: Predicted values are based on established data for substituted N-methylpiperidines. acs.org Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of "this compound" is C₈H₁₈N₂, which corresponds to a monoisotopic mass of approximately 142.15 Da. nih.gov

Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z 142 would be observed. Key fragmentation pathways for N-alkylpiperidines typically involve alpha-cleavage adjacent to the nitrogen atom. For "this compound", this would likely lead to the loss of the ethylamine (B1201723) side chain or cleavage within the piperidine ring.

Predicted Key Mass Fragments

| m/z | Proposed Fragment |

|---|---|

| 142 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₂CH₂NH₂]⁺ |

| 84 | [M - C₂H₅NH₂ - H]⁺ |

| 58 | [CH₂=N(CH₃)CH₂]⁺ |

Note: The fragmentation pattern is predicted based on the general fragmentation behavior of N-methylpiperidine derivatives and related aliphatic amines.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of "this compound" and for separating it from isomers and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. The retention time in the gas chromatogram provides a measure of the compound's identity and purity, while the mass spectrometer provides structural confirmation. For "this compound," a suitable capillary column (e.g., DB-5ms) would be used, and the retention index could be determined relative to a series of n-alkanes. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. For a basic compound like "this compound", reversed-phase HPLC with a C18 column is a common approach. An acidic mobile phase with an organic modifier (e.g., acetonitrile (B52724) or methanol) would typically be employed to ensure good peak shape and resolution. google.comgoogle.com Purity is determined by the relative area of the main peak in the chromatogram.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This is a fundamental technique to confirm the empirical and molecular formula. For C₈H₁₈N₂, the theoretical elemental composition is:

Theoretical Elemental Composition

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 67.55 |

| Hydrogen (H) | 12.75 |

Experimental values that are in close agreement with these theoretical percentages provide strong evidence for the compound's elemental composition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of the compound. For an aliphatic amine like "this compound", the TGA curve would likely show a single-step or multi-step decomposition process at elevated temperatures. The onset temperature of decomposition is an indicator of its thermal stability.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If "this compound" can be obtained in a single crystalline form, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique would also elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. To date, no public records of the single-crystal X-ray structure of "this compound" are available.

V. Computational Chemistry and Theoretical Studies of 2 1 Methylpiperidin 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 2-(1-Methylpiperidin-2-yl)ethanamine. A common approach involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the ethanamine side chain, due to the presence of lone pair electrons. The LUMO, on the other hand, would likely be distributed across the C-H and C-N antibonding orbitals. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: Specific energy values require dedicated DFT calculations which are not available in the public literature for this specific isomer. The table is presented as a template for such data.

pKa and Electrostatic Potential Mapping

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. This compound possesses two basic nitrogen atoms: the tertiary amine within the piperidine (B6355638) ring and the primary amine of the ethanamine side chain. Computational methods can predict the pKa values for these functional groups. The primary amine is expected to have a higher pKa than the tertiary amine due to lesser steric hindrance and the stabilizing effect of protonation.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the lone pairs of the nitrogen atoms. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The ESP map of this compound would clearly show negative potential around the two nitrogen atoms, highlighting them as the primary sites for protonation and interaction with electron-deficient centers.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The primary amino group and the tertiary amine of this compound would be expected to form key hydrogen bonds and electrostatic interactions with amino acid residues in the binding pocket of a target protein. The hydrophobic piperidine ring could engage in van der Waals interactions with nonpolar residues.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape and the stability of different conformers. The flexibility of the ethanamine side chain and the puckering of the piperidine ring are key aspects that can be investigated.

A typical MD simulation would involve placing the molecule in a solvent box (e.g., water) and simulating its movement over a period of nanoseconds. Analysis of the trajectory can reveal the most populated conformations and the transitions between them. Metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be used to quantify the stability and flexibility of the molecule. rowansci.comomnicalculator.com A stable conformation would exhibit low RMSD values over time, while high RMSF values for certain atoms would indicate greater flexibility in that region of the molecule. rowansci.comomnicalculator.com

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For this compound, SAR can be explored by considering the impact of modifications at three key positions: the methyl group on the piperidine nitrogen, the ethanamine side chain, and substitutions on the piperidine ring.

N-Methyl Group: The presence and nature of the substituent on the piperidine nitrogen can influence the compound's basicity, lipophilicity, and steric profile, all of which can affect its interaction with a biological target.

Ethanamine Side Chain: Altering the length of the alkyl chain or substituting the primary amine with other functional groups would significantly impact the compound's polarity and hydrogen bonding capabilities.

Piperidine Ring: Introducing substituents on the piperidine ring can alter the compound's conformation and introduce new points of interaction with a target.

While specific SAR studies for this compound are not available, general principles from related piperidine derivatives suggest that even minor structural changes can lead to significant differences in biological activity.

In Silico ADME Profiling and Pharmacokinetic Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic properties of a compound. Various computational models and web-based tools, such as SwissADME and pkCSM, are available for these predictions. nih.govnih.gov

For this compound, a predicted ADME profile would likely indicate good water solubility due to the presence of the amino groups. The lipophilicity (LogP) is expected to be low. The compound would be predicted to be a substrate for various metabolic enzymes, and its potential for blood-brain barrier penetration would depend on its specific physicochemical properties.

| Property | Predicted Value |

| Molecular Weight | 142.24 g/mol |

| LogP (Consensus) | ~0.7-1.0 |

| Water Solubility | Good |

| GI Absorption | High |

| Blood-Brain Barrier Permeant | Likely |

| CYP2D6 Substrate | Yes |

| hERG I Inhibitor | Low Probability |

Note: These values are predictions generated from computational models and should be validated experimentally.

Vi. Biological Activity and Pharmacological Research of 2 1 Methylpiperidin 2 Yl Ethanamine and Its Analogs

Receptor Binding and Modulation Studies

The interaction of piperidine-containing compounds with various receptors is a significant area of pharmacological research. These studies are crucial for understanding the therapeutic potential and mechanism of action of these molecules.

G-Protein Coupled Receptors (GPCRs) Interaction

Analogs of 2-(1-Methylpiperidin-2-yl)ethanamine have been investigated for their affinity and activity at several G-Protein Coupled Receptors, which are key targets in drug discovery.

One such analog, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide, also known as ACP-103, has been identified as a potent inverse agonist for the serotonin (B10506) 5-HT2A receptor. nih.gov In competitive binding assays using membranes from cells expressing human 5-HT2A receptors, ACP-103 demonstrated a high affinity with a mean pKi of 9.3. nih.gov Its inverse agonist activity was confirmed in a cell-based functional assay, where it showed a mean pIC50 of 8.7. nih.gov The compound showed lesser affinity for the 5-HT2C receptor and lacked significant activity at 5-HT2B and dopamine (B1211576) D2 receptors. nih.gov

Another area of research involves dual-target ligands for the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR). For instance, compound 46 in a specific study, which features a piperidine (B6355638) moiety, showed high affinity for the D3R (Ki = 7.26 nM) and moderate affinity for the MOR (Ki = 564 nM). nih.gov

Furthermore, a series of N-(4-piperidinyl)-2-indolinones were identified as a novel class of ligands for the nociceptin (B549756) receptor (NOP), another member of the opioid receptor family. nih.gov Modifications to the piperidine nitrogen substituent in these analogs resulted in both potent agonists and antagonists at the NOP receptor, highlighting the structural importance of this position for determining functional activity. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki / pKi) | Functional Activity (IC50 / pIC50) |

|---|---|---|---|

| ACP-103 | 5-HT2A | pKi: 9.3 | pIC50: 8.7 (Inverse Agonist) |

| ACP-103 | 5-HT2C | pKi: 8.8 | pIC50: 7.1 (Inverse Agonist) |

| Analog 46 | Dopamine D3 | Ki: 7.26 nM | Not specified |

| Analog 46 | μ-Opioid | Ki: 564 nM | Not specified |

Enzyme Inhibition and Activation Mechanisms

The piperidine scaffold is present in numerous molecules designed to inhibit various enzymes, including those involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters. mdpi.com Inhibitors of these enzymes have therapeutic applications in treating depression and neurodegenerative diseases like Parkinson's disease. mdpi.commdpi.com Several studies have focused on piperidine derivatives as MAO inhibitors. For example, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing higher inhibition of MAO-B than MAO-A. mdpi.com

From the fruit of Piper longum, piperidine-related compounds such as methylpiperate and guineensine (B1672439) have been isolated and shown to have significant MAO inhibitory activities. nih.gov Methylpiperate, in particular, demonstrated selective and competitive inhibition of MAO-B with an IC50 value of 1.6 µM and a Ki value of 1.3 µM. nih.gov Its inhibitory effect on MAO-A was considerably weaker (IC50 = 27.1 µM). nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. researchgate.net The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent and selective AChE inhibitor with an IC50 value of 5.7 nM. nih.gov It exhibits a 1250-fold greater selectivity for AChE over BuChE. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity |

|---|---|---|---|

| Methylpiperate | MAO-B | 1.6 µM | Selective for MAO-B over MAO-A |

| Methylpiperate | MAO-A | 27.1 µM | - |

| Guineensine | MAO (Total) | 139.2 µM | Not specified |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nM | 1250-fold greater for AChE over BuChE |

In Vitro Pharmacological Investigations

The effects of this compound analogs have been further characterized through a variety of in vitro assays to determine their impact on cellular functions and their potential as therapeutic agents.

Cellular Proliferation and Apoptosis Studies

Certain piperidine analogs have been evaluated for their effects on cancer cell lines. A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were developed as selective inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme implicated in cancer metabolism. nih.gov The derivative compound 24y from this series was a potent GLS1 inhibitor with an IC50 of 68 nM and demonstrated antitumor activity in A549 and HCT116 xenograft tumor models. nih.gov At a dose of 100 mg/kg, it resulted in tumor growth inhibitions of 40.9% and 42.0%, respectively. nih.gov In vitro studies also showed that this compound could upregulate reactive oxygen species (ROS) levels, suggesting a mechanism linked to the mitochondrial GLS1 pathway. nih.gov

Additionally, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives were synthesized and tested for antiproliferative activity against several human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. researchgate.net Compounds 7b and 7g from this series showed up to 90% growth inhibition in T-47D, HeLa, and MCF-7 cell lines, and 80% inhibition in HepG2 cells, indicating significant antiproliferative effects. researchgate.net

Neuropharmacological Effects and Mechanisms

The neuropharmacological profile of piperidine analogs extends beyond simple receptor binding and enzyme inhibition. The compound ACP-103, a 5-HT2A receptor inverse agonist, has shown a behavioral profile consistent with antipsychotic-like efficacy in animal models. nih.gov It was found to reduce hyperactivity in mice induced by the NMDA receptor antagonist dizocilpine (B47880) (MK-801). nih.gov This effect is consistent with its mechanism of action at the 5-HT2A receptor. nih.gov

Studies on other piperidine derivatives have explored their anticonvulsant properties. For instance, neophytadiene, a diterpene that is not a direct structural analog but shares some pharmacological targets, has shown anticonvulsant actions in models of seizures induced by 4-aminopyridine (B3432731) and pentylenetetrazole. mdpi.com These effects were blocked by the benzodiazepine (B76468) receptor antagonist flumazenil, suggesting the involvement of the GABAergic system. mdpi.com While not a piperidine itself, this research points to shared neuropharmacological pathways that piperidine-containing molecules might modulate.

Antibacterial and Antimicrobial Activity

The piperidine ring is a common feature in compounds investigated for their antimicrobial properties. biointerfaceresearch.com A variety of piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net

In one study, a series of novel piperidine derivatives were synthesized and evaluated for their antimicrobial activity. academicjournals.org Compound 6 from this series exhibited the strongest inhibitory activity against seven tested bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.75 mg/ml to 1.5 mg/ml. academicjournals.org In another study, a piperidine derivative, 1-(quinolin-3-yl)pyrrolidin-2-ol, showed potent antimicrobial activity against several bacterial strains. symbiosisonlinepublishing.com

The antimicrobial mechanism of some piperidine analogs has also been explored. The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which contains a piperazine (B1678402) ring (a related nitrogenous heterocycle), was found to be taken up by microbial cells, leading to cell disruption. nih.gov One of its mechanisms of action was identified as the inhibition of DNA gyrase. nih.gov

| Compound Class/Name | Bacterial Strain | Activity (MIC / Inhibition Zone) |

|---|---|---|

| Piperidine derivative (Compound 6) | Bacillus subtilis | MIC: 0.75 mg/ml |

| Piperidine derivative (Compound 6) | E. coli, S. aureus, B. cereus | MIC: 1.5 mg/ml |

| 1-(quinolin-3-yl)pyrrolidin-2-ol (P7) | Bacillus subtilis | 16 ± 0.29 mm inhibition zone |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | MIC: 2.5 ± 2.2 μg/mL |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | MIC: 2.5 ± 0.0 μg/mL |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | MIC: 6.7 ± 2.9 μg/mL |

Anti-cancer Properties and Associated Pathways

The piperidine heterocycle is a foundational building block in the design of highly targeted and potent anti-cancer drugs. researchgate.netarizona.edu Derivatives built upon this scaffold have demonstrated efficacy against a range of malignancies, including breast, prostate, colon, lung, and ovarian cancers. nih.gov The therapeutic effects of these compounds are often linked to their ability to modulate critical signaling pathways that drive cancer progression.

Research into various piperidine-containing molecules has shown they can regulate key oncogenic pathways such as STAT-3, NF-κB, and PI3K/Akt. researchgate.netnih.gov By interfering with these signaling cascades, these compounds can inhibit cancer cell proliferation, arrest the cell cycle, and induce programmed cell death (apoptosis). nih.gov

For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, which share a piperidine-ethan-ol core structure, were developed as inhibitors of glutaminase 1 (GLS1). One superior derivative from this series demonstrated significant anti-tumor activity in A549 lung cancer and HCT116 colon cancer xenograft models. nih.gov This highlights how the piperidine scaffold can be integrated into molecules designed to inhibit specific cancer-related enzymes. Furthermore, other piperidine derivatives have been shown to induce apoptosis in cancer cells by affecting the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For piperidine derivatives, SAR investigations focus on how different chemical modifications to the core structure influence their biological efficacy. researchgate.net While specific SAR studies for this compound are not detailed in the available literature, general principles can be drawn from research on analogous compounds.

Impact of Substituent Modifications on Biological Efficacy

Modifying the substituents on the piperidine ring and its nitrogen atom can have a profound impact on potency, selectivity, and pharmacokinetic properties.

Substitution on the Piperidine Ring: The position, type, and stereochemistry of substituents on the carbon atoms of the piperidine ring are critical. In the development of GLS1 inhibitors, systematic exploration of different chains attached to a piperidine-ethanol skeleton led to the discovery of a derivative with superior potency (IC50 value of 68 nM). nih.gov

Addition of Functional Groups: The introduction of specific functional groups can enhance activity. Studies on pyridine (B92270) derivatives have shown that the presence and position of hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups can significantly increase antiproliferative activity against cancer cell lines like MCF-7. nih.gov Conversely, bulky groups or halogens sometimes lead to lower activity. nih.gov

The following table summarizes SAR findings from studies on various piperidine-containing analog series.

| Compound Series/Analog Class | Structural Modification | Impact on Biological Efficacy | Cancer Cell Line(s) |

| GLS1 Inhibitors | Modification of chains on a piperidine-ethanol scaffold | Led to the discovery of a superior derivative with an IC50 of 68 nM | A549, HCT116 |

| Pyrroloquinoxaline Derivatives | Substitution on a benzyl-piperidine moiety | Altered cytotoxic potential against leukemia cells | K562, HL60, U937 |

| Pyridine Derivatives | Insertion of one or two -OH groups | Significantly reduced IC50 values, increasing antiproliferative activity | MCF-7 |

Mechanism of Action Elucidation at the Molecular Level

Understanding the molecular mechanism of action is key to developing targeted cancer therapies. For piperidine-containing compounds, research has identified several distinct molecular targets and pathways through which they exert their anti-cancer effects.

Target Identification and Validation

The versatility of the piperidine scaffold allows it to be incorporated into inhibitors for a wide array of molecular targets crucial for cancer cell survival and proliferation. citedrive.comarizona.edu

Identified targets for various piperidine-based anti-cancer agents include:

Protein Kinases: Many successful targeted therapies are kinase inhibitors. Piperidine scaffolds are present in drugs that target angiogenesis-related kinases like VEGFR, as well as EGFR, ALK, and key signaling kinases like AKT1 (also known as PKB). researchgate.netcitedrive.commdpi.com

Glutaminase 1 (GLS1): As mentioned, piperidine-ethan-ol analogs have been specifically designed to inhibit GLS1, an enzyme critical for the metabolism of certain cancer cells. nih.gov

Topoisomerases: Some piperazine (a related heterocycle) derivatives have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death. nih.gov

Sigma Receptors (S1R/S2R): A range of piperidine/piperazine-based compounds show high affinity for sigma receptors. Since these receptors are involved in modulating multiple signaling pathways, ligands that bind to them can exert antiproliferative effects. rsc.org

Signal Transduction Pathway Modulation

By engaging their specific molecular targets, piperidine derivatives can modulate downstream signal transduction pathways, ultimately leading to an anti-cancer effect.

Induction of Apoptosis: A primary mechanism for many anti-cancer agents is the induction of apoptosis. Piperidine derivatives have been shown to trigger both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. nih.govmdpi.com For example, certain analogs can cause a loss of mitochondrial membrane potential, a key step in the intrinsic pathway. nih.gov

Upregulation of Reactive Oxygen Species (ROS): The GLS1 inhibitor analogs mentioned previously were found to function on the mitochondrial GLS1 pathway, leading to an upregulation of ROS levels. nih.gov Elevated ROS can cause significant oxidative stress and damage to cancer cells, ultimately triggering cell death.

Cell Cycle Arrest: Some thiazole (B1198619) derivatives containing amino groups have demonstrated the ability to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. researchgate.net

Inhibition of Pro-Survival Pathways: As noted earlier, piperidine-containing compounds can down-regulate key pro-survival signaling pathways, including PI3K/Akt and NF-κB, which are often hyperactive in cancer cells. nih.gov Another target, mTOR, which is critical for cell growth and proliferation, has also been shown to be inhibited by certain sulfonamide derivatives. mdpi.com

The table below outlines the mechanisms of action for several classes of piperidine analogs.

| Piperidine Analog Class | Identified Molecular Target | Modulated Signal Pathway / Mechanism |

| Thiadiazolyl-piperidinyl-ethanol Analogs | Glutaminase 1 (GLS1) | Upregulation of Reactive Oxygen Species (ROS) |

| Pyrroloquinoxaline-piperidine Analogs | Protein Kinase B (AKT) | Inhibition of a key pro-survival signaling pathway |

| General Piperidine Derivatives | Various (e.g., Kinases) | Induction of intrinsic and extrinsic apoptosis; Inhibition of PI3K/Akt, NF-κB pathways |

| Phenylpiperazine Derivatives | Topoisomerase II | DNA damage, induction of apoptosis |

Vii. Applications in Medicinal Chemistry and Drug Discovery Excluding Dosage/administration

2-(1-Methylpiperidin-2-yl)ethanamine as a Scaffold for Bioactive Compounds

The piperidine (B6355638) moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structure of bioactive compounds and approved drugs. The specific structure of this compound offers several key features that make it an attractive starting point for the synthesis of new chemical entities.

Key Structural Features for Bioactive Compound Design

| Feature | Description | Potential for Derivatization |

|---|---|---|

| Piperidine Ring | A saturated six-membered heterocycle providing a rigid, three-dimensional framework. | Can influence solubility, lipophilicity, and metabolic stability of the final compound. |

| Primary Amine (-NH2) | A highly reactive nucleophilic group on the ethyl side chain. | Allows for a wide range of chemical modifications, including acylation, alkylation, and reductive amination to attach various functional groups. |

| Tertiary Amine (N-CH3) | The N-methyl group within the piperidine ring. | Influences the basicity (pKa) of the molecule and can participate in crucial hydrogen bonding or ionic interactions with biological targets. |

| Chiral Center (C2) | The carbon atom where the ethylamine (B1201723) side chain is attached to the piperidine ring. | Allows for the synthesis of stereoisomers, which can exhibit different pharmacological activities and potencies. |

The design of novel ligands often involves utilizing a core scaffold like this compound and systematically modifying its structure to achieve desired interactions with a biological target. The primary amine group is the principal site for such modifications, enabling the construction of a diverse library of derivatives.

Synthetic strategies to generate novel ligands from this scaffold would typically involve standard organic chemistry reactions:

Amide Bond Formation: Reacting the primary amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amides. This is one of the most common linkages in pharmaceuticals.

Reductive Amination: The reaction of the primary amine with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine. This method is highly effective for adding a wide variety of substituents.

Sulfonamide Synthesis: Treatment with sulfonyl chlorides to produce sulfonamides, another important functional group in drug design.

While the piperidine scaffold is prevalent in medicinal chemistry, specific and detailed research on the design and synthesis of large libraries of ligands originating uniquely from this compound is not extensively documented in publicly available literature. However, its commercial availability from various suppliers suggests its use as a building block in both academic and industrial research settings. cymitquimica.comapacpharma.com

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). This compound serves as a classic example of a potential intermediate. apacpharma.com Its bifunctional nature—containing both a primary and a tertiary amine—allows it to be incorporated into more complex molecules through multi-step synthetic pathways. Researchers can first modify the more reactive primary amine, carry out several synthetic steps, and the robust piperidine core will remain intact, forming a key part of the final molecule's architecture.

Role in Drug Delivery Systems

Effective drug delivery is crucial for optimizing the therapeutic efficacy of a compound. While extensive research has been conducted on various drug delivery technologies, there is a lack of specific studies in the scientific literature detailing the use of this compound in such systems. The following sections discuss its theoretical potential based on its chemical properties.

Nanocarriers, such as liposomes, polymers, or nanoparticles, are often used to improve the solubility, stability, and targeting of drugs. Molecules with reactive functional groups, like the primary amine of this compound, are theoretically suitable for conjugation to the surface of these nanocarriers. Such a conjugation could be achieved by forming covalent bonds (e.g., amide linkages) with activated groups on the nanocarrier surface. This process could potentially be used to functionalize a delivery system, for instance, by attaching this piperidine-containing molecule as part of a larger targeting ligand. However, no specific examples of this compound being used for this purpose have been documented in peer-reviewed research.

The ability of a drug to cross cell membranes is fundamental to its activity. The N-methylpiperidine and ethylamine components of the molecule mean that it is likely to be protonated and carry a positive charge at physiological pH. Cationic molecules can interact with the negatively charged cell membrane, which can sometimes facilitate cellular uptake. While certain polyamines and cationic lipids have been specifically designed to enhance the cellular uptake of therapeutic agents like oligonucleotides, there is no direct evidence or research to suggest that this compound itself is used as an agent to enhance the cellular uptake of other drugs.

Exploration in Specific Therapeutic Areas

The piperidine ring is a key component in drugs targeting a vast range of conditions, including neurological disorders, pain, and infectious diseases. The structural motif present in this compound is related to other bioactive compounds. However, a thorough review of scientific and patent literature does not reveal specific therapeutic applications or biological activity data for derivatives synthesized directly from this compound. The exploration of this specific compound's derivatives in defined therapeutic areas remains a field with limited public documentation.

Based on a comprehensive search of available scientific literature and chemical databases, it is not possible to generate the requested article on the applications of This compound in medicinal chemistry.

Neurological and Psychiatric Disorders

Cancer Therapy

Anti-infective Agents

The available information is limited to basic supplier data for the compound itself or research pertaining to its structural isomers (e.g., 2-(1-Methylpiperidin-4-yl)ethanamine). Substituting information about different isomers would be scientifically inaccurate, as the specific arrangement of atoms within a molecule is critical to its biological activity.

Therefore, due to the absence of relevant and specific data for "this compound" in the requested therapeutic areas, generating a thorough, informative, and scientifically accurate article as per the provided outline is not feasible.

Viii. Future Directions and Emerging Research Avenues for 2 1 Methylpiperidin 2 Yl Ethanamine

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of compounds like 2-(1-Methylpiperidin-2-yl)ethanamine. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions, thereby accelerating the drug discovery process. nih.govdlapiper.com For this compound, AI and ML can be instrumental in several areas:

Predictive Modeling: AI algorithms can be trained on existing data of similar piperidine (B6355638) derivatives to predict the physicochemical properties, bioactivity, and potential toxicity of novel analogs of this compound. nih.gov This predictive capability allows for the in silico screening of vast virtual libraries, prioritizing compounds with the highest likelihood of success for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological profiles based on the this compound scaffold. mdpi.com By defining specific target interactions and pharmacokinetic properties, researchers can guide the AI to create innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Target Identification: AI can analyze biological data to identify new potential molecular targets for this compound and its derivatives, expanding their therapeutic applications. dlapiper.com

| AI/ML Application | Potential Impact on this compound Research |

| Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling | Early identification of candidates with favorable pharmacokinetic and safety profiles, reducing late-stage attrition. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Elucidation of key structural features of the this compound scaffold that govern biological activity, guiding lead optimization. nih.gov |

| Generative Adversarial Networks (GANs) for Molecule Generation | Creation of diverse and novel this compound analogs with optimized properties. |

Advanced Omics Technologies in Biological Studies

The application of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, will provide a more holistic understanding of the biological effects of this compound. nih.govmdpi.com These high-throughput methods allow for the comprehensive analysis of biological systems at different molecular levels.

Genomics and Transcriptomics: These technologies can identify genetic factors that influence an individual's response to this compound and reveal changes in gene expression patterns induced by the compound. nih.gov This can aid in patient stratification and the discovery of biomarkers for efficacy and safety.

Proteomics: By studying the entire set of proteins in a cell or tissue, proteomics can elucidate the protein targets and pathways modulated by this compound. nih.gov This can confirm its mechanism of action and uncover off-target effects.

Metabolomics: This field analyzes the complete set of metabolites in a biological sample, offering insights into the metabolic pathways affected by this compound. nih.gov This can help in understanding its pharmacological effects and identifying potential metabolic liabilities.

| Omics Technology | Application in this compound Research | Expected Outcome |

| Genomics | Identifying genetic variations influencing drug response (pharmacogenomics). | Personalized medicine approaches for therapies involving this compound. nih.gov |

| Transcriptomics | Analyzing changes in mRNA expression profiles upon treatment. | Understanding the downstream effects on gene regulation and cellular pathways. nih.gov |

| Proteomics | Identifying direct protein binding partners and downstream signaling effects. | Elucidation of the mechanism of action and potential off-target interactions. mdpi.com |

| Metabolomics | Profiling changes in endogenous metabolites after administration. | Insights into the compound's impact on cellular metabolism and potential biomarkers of effect. mdpi.com |

Green Synthesis and Sustainable Chemistry for this compound Production

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. Future research will focus on developing more sustainable synthetic routes for this compound.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and efficiency under mild reaction conditions, reducing the need for harsh reagents and solvents. nih.gov

Flow Chemistry: Continuous flow reactors can improve reaction control, safety, and scalability while minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green synthesis. rsc.orgrsc.org

| Green Chemistry Approach | Advantage for this compound Synthesis |

| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, reduced byproducts. nih.gov |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. |

| Use of Deep Eutectic Solvents | Biodegradable, low toxicity, and recyclable solvent systems. ekb.eg |

| Ultrasound-Assisted Synthesis | Increased reaction rates and yields, reduced energy consumption. mdpi.com |

Exploration of Novel Pharmacological Targets

While the initial research on this compound may have focused on a specific target or therapeutic area, its structural motifs suggest potential interactions with a broader range of biological targets. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse activities. ijnrd.org Future research will likely explore the activity of this compound and its derivatives against novel pharmacological targets. nih.gov

Target-Based Screening: Screening against panels of receptors, enzymes, and ion channels to identify new biological activities.

Phenotypic Screening: Assessing the effects of the compound in cell-based or whole-organism models of disease to uncover unexpected therapeutic potential.

Computational Docking and Virtual Screening: Using computer models to predict the binding of this compound to the three-dimensional structures of various protein targets.

Stereochemical Control and Enantioselective Synthesis for Enhanced Efficacy